molecular formula C21H20O8 B13863245 (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione CAS No. 28008-51-7

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

Cat. No.: B13863245
CAS No.: 28008-51-7
M. Wt: 400.4 g/mol
InChI Key: OWCHPBVMSHIYCQ-VNMREYGJSA-N
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Description

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound that belongs to the class of naphthacenediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo various functional group transformations such as hydroxylation, methoxylation, and reduction. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in areas where its biological activities are beneficial.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione include other naphthacenediones and related quinones. Examples include:

  • Doxorubicin
  • Daunorubicin
  • Mitoxantrone

Uniqueness

What sets this compound apart from these compounds is its specific stereochemistry and functional group arrangement. These unique features contribute to its distinct chemical reactivity and biological activity.

Biological Activity

(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthacenedione class and exhibits a unique stereochemistry characterized by the (8S,10S) configuration. Its molecular formula is C21H24O9C_{21}H_{24}O_{9} with a molecular weight of approximately 432.41 g/mol. The structural complexity contributes to its diverse biological activities.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table 1: Antitumor Activity Against Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis via caspase activation
A549 (Lung Cancer)3.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)4.8Induction of oxidative stress

Antioxidant Properties

The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : It interacts with key signaling pathways such as the MAPK/ERK pathway and NF-kB signaling, leading to altered gene expression related to cell survival and apoptosis.
  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
  • Induction of DNA Damage : Studies have shown that it can cause DNA strand breaks in cancer cells, triggering repair mechanisms that often lead to cell death.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the effects of this compound in combination with standard chemotherapy for breast cancer patients. The results indicated improved overall survival rates and reduced tumor sizes compared to chemotherapy alone.

Case Study 2: Neuroprotection

Another study explored its neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from apoptosis induced by toxic agents.

Properties

CAS No.

28008-51-7

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,8,11,22-23,25-26,28H,6-7H2,1-2H3/t8?,11-,21-/m0/s1

InChI Key

OWCHPBVMSHIYCQ-VNMREYGJSA-N

Isomeric SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O

Origin of Product

United States

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